molecular formula C13H13ClO3 B14170371 Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-20-4

Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate

Cat. No.: B14170371
CAS No.: 923026-20-4
M. Wt: 252.69 g/mol
InChI Key: LGCZAXNQYNZOAM-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an oxyacetate moiety, which is further connected to a prop-2-yn-1-yl chain substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate typically involves the reaction of 4-chlorophenylacetylene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Step 1: 4-Chlorophenylacetylene is reacted with ethyl bromoacetate in the presence of potassium carbonate.

    Step 2: The reaction mixture is heated to promote the formation of the desired ester product.

    Step 3: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chlorophenylacetate: Similar structure but lacks the prop-2-yn-1-yl chain.

    Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxyacetate moiety.

    4-Chlorophenylacetylene: Similar structure but lacks the ester group.

Uniqueness

Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate is unique due to the combination of its ester, oxyacetate, and prop-2-yn-1-yl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

923026-20-4

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)prop-2-ynoxy]acetate

InChI

InChI=1S/C13H13ClO3/c1-2-17-13(15)10-16-9-3-4-11-5-7-12(14)8-6-11/h5-8H,2,9-10H2,1H3

InChI Key

LGCZAXNQYNZOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC#CC1=CC=C(C=C1)Cl

Origin of Product

United States

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